![molecular formula C9H9N5O B14139706 4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine typically involves the condensation of benzylideneamine with an appropriate oxadiazole precursor. One common method involves the reaction of benzylideneamine with 3,4-diamino-1,2,5-oxadiazole under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst such as acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3-N-[(Z)-benzylideneamino]-1,2,4-oxadiazole-3,4-diamine: Similar structure but with a different nitrogen position in the oxadiazole ring.
3-N-[(Z)-benzylideneamino]-1,2,5-thiadiazole-3,4-diamine: Contains a sulfur atom instead of an oxygen atom in the ring.
3-N-[(Z)-benzylideneamino]-1,2,5-triazole-3,4-diamine: Features an additional nitrogen atom in the ring.
Uniqueness
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine is unique due to its specific arrangement of atoms in the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9N5O |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C9H9N5O/c10-8-9(14-15-13-8)12-11-6-7-4-2-1-3-5-7/h1-6H,(H2,10,13)(H,12,14)/b11-6- |
Clave InChI |
RMZKSJUOWYXPGU-WDZFZDKYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\NC2=NON=C2N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=NON=C2N |
Solubilidad |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

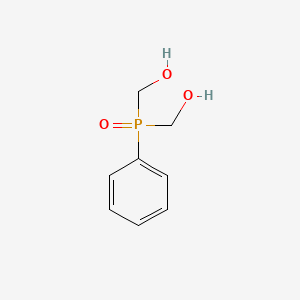

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
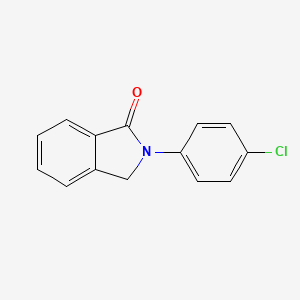
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
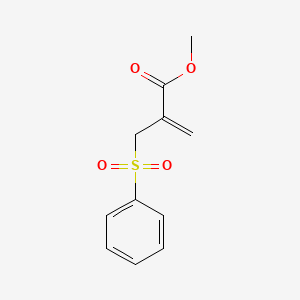
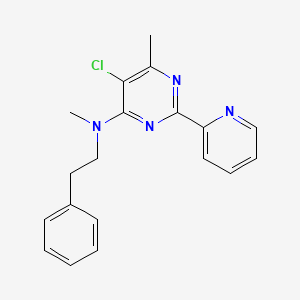
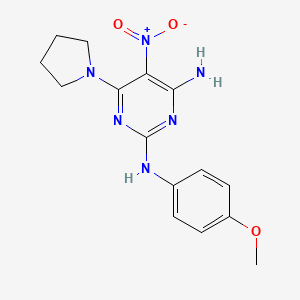
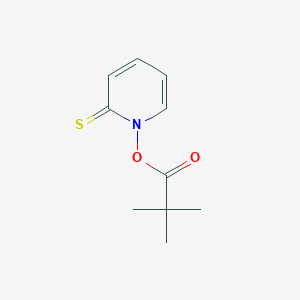
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
